molecular formula C12H12N4O4 B11622934 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide

Cat. No.: B11622934
M. Wt: 276.25 g/mol
InChI Key: TXCPHLKQHIHYTK-AWNIVKPZSA-N
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Description

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 4-methyl-1,2,5-oxadiazole-3-carbohydrazide in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide involves its ability to form stable complexes with metal ions, which can inhibit enzyme activity. The compound can also interact with cellular targets, leading to the disruption of cellular processes such as DNA replication and protein synthesis. Additionally, its antioxidant properties contribute to its anti-inflammatory and anticancer activities by scavenging reactive oxygen species and inhibiting pro-inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide is unique due to its specific structural features, such as the presence of both hydroxy and methoxy groups on the phenyl ring, which contribute to its distinct chemical reactivity and biological activity. Additionally, the oxadiazole ring imparts stability and enhances its potential as a pharmacologically active compound .

Properties

Molecular Formula

C12H12N4O4

Molecular Weight

276.25 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-methyl-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C12H12N4O4/c1-7-11(16-20-15-7)12(18)14-13-6-8-3-4-9(17)10(5-8)19-2/h3-6,17H,1-2H3,(H,14,18)/b13-6+

InChI Key

TXCPHLKQHIHYTK-AWNIVKPZSA-N

Isomeric SMILES

CC1=NON=C1C(=O)N/N=C/C2=CC(=C(C=C2)O)OC

Canonical SMILES

CC1=NON=C1C(=O)NN=CC2=CC(=C(C=C2)O)OC

Origin of Product

United States

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